l-Menthyl formate l-Menthyl formate
Brand Name: Vulcanchem
CAS No.: 29066-35-1
VCID: VC3975182
InChI: InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1
SMILES: CC1CCC(C(C1)OC=O)C(C)C
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

l-Menthyl formate

CAS No.: 29066-35-1

Cat. No.: VC3975182

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

l-Menthyl formate - 29066-35-1

Specification

CAS No. 29066-35-1
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] formate
Standard InChI InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1
Standard InChI Key XEYZAKCJAFSLGZ-OUAUKWLOSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(C)C
SMILES CC1CCC(C(C1)OC=O)C(C)C
Canonical SMILES CC1CCC(C(C1)OC=O)C(C)C

Introduction

PropertyValueConditions
Boiling Point224–226 °CAtmospheric pressure
Density0.9329 g/cm³25 °C
Molecular Weight184.28 g/mol-

These properties make it a stable compound suitable for use in formulations requiring controlled volatility .

Synthesis and Production

Esterification Reaction

l-Menthyl formate is synthesized via acid-catalyzed esterification of l-menthol with formic acid or its derivatives. A modified method inspired by l-menthyl acetate synthesis involves:

  • Reactants: l-Menthol, formic acid (or formic anhydride)

  • Catalyst: 98% sulfuric acid (H2SO4\text{H}_2\text{SO}_4)

  • Solvent: Diethyl ether

  • Temperature: 60 °C

  • Reaction Time: 45–105 minutes (optimal yield at 90 minutes)

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of menthol attacks the carbonyl carbon of formic acid. The process is monitored using thin-layer chromatography (TLC), with a retention factor (RfR_f) of 0.82 observed for the product .

Yield Optimization

Reaction Time (min)Yield (%)
4575.2
9088.4
10582.1

Prolonged reaction times beyond 90 minutes lead to side reactions, reducing yield .

Physicochemical Properties

Spectroscopic Characterization

  • FTIR: A strong absorption band at 1736 cm⁻¹ confirms the ester carbonyl group .

  • GC-MS: Retention time (trt_r) of 16.13 minutes with a base peak at m/z=95m/z = 95, corresponding to the menthol fragment .

  • NMR: Expected signals include a singlet for the formate proton (δ 8.1 ppm) and multiplet peaks for the cyclohexyl backbone (δ 1.0–2.5 ppm).

Thermal Stability

The compound’s boiling point (224–226 °C) and density (0.9329 g/cm³) suggest moderate thermal stability, making it suitable for high-temperature applications in perfumery .

Industrial Applications

Fragrance and Flavor Industry

l-Menthyl formate is prized for its fresh, minty aroma, enhancing products like:

  • Personal Care Items: Toothpastes, mouthwashes, and topical creams .

  • Household Products: Air fresheners and detergents.

Cosmetic Functionality

As a fragrance ingredient, it masks unpleasant odors in formulations. Its potential role in enhancing skin permeation, similar to l-menthol derivatives , is under investigation for transdermal drug delivery systems.

Analytical Methods

Quality Control Protocols

  • TLC: Hexane:ethyl acetate (8:2) mobile phase; visualization under UV light.

  • GC Analysis: Column: DB-5MS; temperature gradient: 50–250 °C at 10 °C/min .

Regulatory Compliance

The compound is listed in the COSMILE Europe database as safe for cosmetic use, adhering to EU fragrance allergen regulations .

Future Research Directions

  • Synthetic Efficiency: Exploring enzymatic catalysis to reduce reliance on sulfuric acid.

  • Bioactive Potential: Investigating antimicrobial properties for pharmaceutical applications.

  • Sustainability: Developing green synthesis routes using bio-based formic acid.

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